2-Formyl-5-(2-methylphenyl)phenol

Description

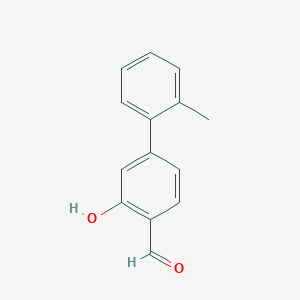

2-Formyl-5-(2-methylphenyl)phenol is an aromatic compound featuring a phenol core substituted with a formyl group at the 2-position and a 2-methylphenyl group at the 5-position. The formyl group enhances its reactivity in condensation and nucleophilic addition reactions, while the methylphenyl substituent contributes steric and electronic effects.

Properties

IUPAC Name |

2-hydroxy-4-(2-methylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-4-2-3-5-13(10)11-6-7-12(9-15)14(16)8-11/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIAAKKPAWSUSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626538 | |

| Record name | 3-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343603-91-8 | |

| Record name | 3-Hydroxy-2′-methyl[1,1′-biphenyl]-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343603-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-(2-methylphenyl)phenol can be achieved through several methods. One common approach involves the formylation of 5-(2-methylphenyl)phenol using the Vilsmeier-Haack reaction. This reaction typically employs dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction is carried out under controlled conditions, usually at low temperatures, to ensure the selective formylation of the phenol ring.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-methylphenyl is coupled with a halogenated phenol in the presence of a palladium catalyst. This method offers mild reaction conditions and high yields, making it suitable for large-scale synthesis .

Industrial Production Methods

Industrial production of this compound typically involves the optimization of the aforementioned synthetic routes. The Vilsmeier-Haack reaction is often preferred due to its simplicity and cost-effectiveness. Large-scale production requires careful control of reaction parameters, such as temperature, reagent concentration, and reaction time, to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-(2-methylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Major Products Formed

Oxidation: 2-Carboxy-5-(2-methylphenyl)phenol.

Reduction: 2-Hydroxymethyl-5-(2-methylphenyl)phenol.

Substitution: Various substituted derivatives depending on the electrophile used (e.g., nitro, sulfonyl, halogenated derivatives).

Scientific Research Applications

2-Formyl-5-(2-methylphenyl)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Formyl-5-(2-methylphenyl)phenol depends on its specific application. In biological systems, it may interact with cellular targets through its formyl and phenol groups, which can participate in hydrogen bonding and other interactions with biomolecules. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

2-Formyl-5-(4-ethoxyphenyl)thiophene (3c) and 2-Formyl-5-(4-N,N-dimethylaminophenyl)thiophene (3d) ():

- Structural Differences: These thiophene-based analogs replace the phenol core with a thiophene ring and feature ethoxy or dimethylamino groups at the para position of the phenyl substituent.

- Physical Properties: The ethoxy derivative (3c) has a melting point (mp) of 106–107°C, while the dimethylamino analog (3d) exhibits a higher mp of 190–191°C due to enhanced intermolecular interactions from the electron-donating dimethylamino group .

3-Chloro-5-(2-methylphenyl)phenol ():

- Functional Group Variation : Replaces the formyl group with a chloro substituent.

- Acidity and Reactivity: The chloro group is electron-withdrawing, increasing the phenol’s acidity compared to the formyl-substituted compound. However, the formyl group offers greater versatility in subsequent synthetic modifications (e.g., Schiff base formation).

Heterocyclic Analogs

4-[2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic Acid (5) ():

- Structural Divergence: Features a pyrrole ring with a methoxymethyl group and a butanoic acid chain.

- The carboxylic acid moiety in 5 enhances water solubility, unlike the hydrophobic methylphenyl group in 2-formyl-5-(2-methylphenyl)phenol .

Methyl(2S)-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-3-(phenyl)propanoate (1) ():

- Functionalization : Includes ester and hydroxymethyl groups on the pyrrole ring, enabling hydrogen bonding. The hydroxymethyl group may improve solubility in polar solvents compared to the methylphenyl substituent in the target compound .

Biological Activity

2-Formyl-5-(2-methylphenyl)phenol, a phenolic compound, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

This compound (CAS No. 343603-91-8) can be synthesized through various methods, including:

- Vilsmeier-Haack Reaction : Involves the reaction of 5-(2-methylphenyl)phenol with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions.

- Suzuki-Miyaura Coupling : Utilizes a boronic acid derivative of 2-methylphenyl coupled with a halogenated phenol in the presence of a palladium catalyst, allowing for high yields under mild conditions.

Biological Activities

The biological activities of this compound include:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism is believed to involve the inhibition of key microbial enzymes, which disrupts cellular processes .

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | 8 µg/mL |

| Escherichia coli | 8 µg/mL | 16 µg/mL |

| Candida albicans | 4 µg/mL | 8 µg/mL |

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties, which help mitigate oxidative stress in biological systems. The antioxidant activity of this compound may involve scavenging free radicals and chelating metal ions, thereby protecting cells from damage .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways. It is suggested that it can inhibit pro-inflammatory mediators and transcription factors such as NF-κB, which are crucial in chronic inflammatory diseases .

The biological effects of this compound are attributed to its structural features:

- Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding with biomolecules, enhancing its interaction with cellular targets.

- Enzyme Inhibition : The formyl group may play a role in inhibiting enzymes involved in metabolic pathways, contributing to its antimicrobial and anti-inflammatory activities .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Antibiotics demonstrated that derivatives of phenolic compounds, including this compound, displayed potent activity against multi-drug resistant strains of bacteria and fungi .

- Antioxidant Activity Assessment : Research conducted on the antioxidant capacity showed that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a dietary supplement for health benefits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.